KRA-533

描述

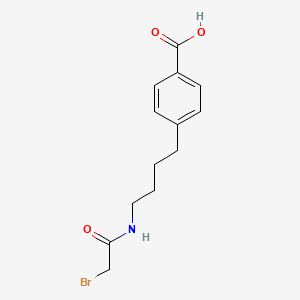

Structure

3D Structure

属性

IUPAC Name |

4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQJLTLURXNPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296901 | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-87-2 | |

| Record name | NSC112533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-{4-[(bromoacetyl)amino]butyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

KRA-533: A Technical Guide to its Mechanism of Action in KRAS Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers. For decades, direct targeting of oncogenic KRAS has been a significant challenge in cancer therapy. KRA-533 represents a novel therapeutic strategy as a small molecule KRAS agonist. Unlike inhibitors that aim to block KRAS signaling, this compound paradoxically activates KRAS to induce cell death in cancer cells, with a notable sensitivity in KRAS-mutant lines. This document provides an in-depth technical overview of the mechanism of action of this compound in KRAS mutant cells, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

This compound is a potent KRAS agonist that directly binds to the GTP/GDP-binding pocket of the KRAS protein.[1][2] Its mechanism of action is centered on preventing the cleavage of GTP to GDP, which leads to an accumulation of the constitutively active, GTP-bound form of KRAS.[1][3] This hyperactivation of KRAS triggers downstream signaling pathways that ultimately result in both apoptotic and autophagic cell death in cancer cells.[1][2] Notably, lung cancer cell lines with KRAS mutations exhibit greater sensitivity to this compound compared to those with wild-type KRAS.[1][3]

Signaling Pathway of this compound

The binding of this compound to KRAS leads to a sustained activation of the downstream MAPK pathway, evidenced by increased phosphorylation of ERK (pERK). This prolonged and heightened signaling cascade is believed to be a key driver of the observed cellular apoptosis and autophagy.

Caption: this compound binds to KRAS, locking it in the active GTP-bound state, leading to hyperactivation of the RAF-MEK-ERK pathway and subsequent apoptosis and autophagy.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Human Lung Cancer Cell Lines

| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect |

| A549 | G12S | 10 | 48 hours | Increased KRAS activity, apoptosis, and autophagy |

| H157 | G12C | 0-15 | 48 hours | Dose-dependent increase in KRAS activity, pERK, and apoptosis markers |

| Calu-1 | G12C | 10 | 48 hours | Increased KRAS activity, apoptosis, and autophagy |

| H292 | Wild-Type | 10 | 10 days | Less sensitive to cell growth suppression compared to mutant lines |

| HCC827 | Wild-Type | 10 | 48 hours | Enhanced KRAS activity |

Data synthesized from multiple sources.[1][2]

Table 2: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model

| Animal Model | Tumor Type | This compound Dosage (mg/kg/day) | Administration Route | Treatment Duration | Outcome |

| Nu/Nu nude mice | A549 (KRAS G12S) Xenograft | 0, 7.5, 15, 30 | Intraperitoneal (i.p.) | 28 days | Dose-dependent suppression of tumor growth |

This study highlights the in vivo potency of this compound in a preclinical model of KRAS-mutant lung cancer.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

KRAS Activity Assay (Raf-1-RBD Pulldown)

This assay is used to specifically pull down the active, GTP-bound form of KRAS.

Workflow:

Caption: Workflow for the Raf-1-RBD pulldown assay to measure active KRAS levels.

Detailed Protocol:

-

Cell Treatment: Plate human lung cancer cells (e.g., A549, H157) and treat with desired concentrations of this compound (e.g., 0-15 µM) for 48 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with Mg2+ Lysis/Wash Buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol) containing protease and phosphatase inhibitors.

-

Clarification: Scrape cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pulldown: Incubate the supernatant with Raf-1-RBD agarose beads for 1 hour at 4°C with gentle rocking.

-

Washing: Pellet the beads by centrifugation and wash three times with Mg2+ Lysis/Wash Buffer.

-

Elution: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blot using a primary antibody specific for KRAS.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

KRAS

-

Phospho-ERK (pERK)

-

Total ERK

-

Active Caspase-3

-

PARP

-

Beclin-1

-

LC3-I/II

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Resistance Mechanisms

Currently, there is a lack of published data on specific resistance mechanisms to the KRAS agonist this compound. The existing literature on KRAS resistance predominantly focuses on KRAS inhibitors. Mechanisms of resistance to KRAS inhibitors are varied and can include on-target secondary KRAS mutations, amplification of the KRAS gene, and activation of bypass signaling pathways. It is plausible that resistance to a KRAS agonist like this compound could involve alterations in downstream apoptotic or autophagic pathways, or potentially mutations in KRAS that prevent this compound binding. However, this remains an area for future investigation. The amino acid residue K117 in KRAS has been identified as a required site for this compound binding and activation, suggesting that mutations at this site could confer resistance.[3]

Conclusion

This compound presents a unique, agonist-based therapeutic approach for targeting KRAS-mutant cancers. By forcing KRAS into a hyperactive state, it induces programmed cell death through apoptosis and autophagy. The preferential activity of this compound in KRAS-mutant cells makes it a promising candidate for further preclinical and clinical development. Understanding potential resistance mechanisms will be a critical next step in advancing this novel therapeutic strategy.

References

Whitepaper: KRA-533, a Novel KRAS Agonist for Therapeutic Research

Therefore, this technical guide will proceed by establishing a hypothetical framework for a novel KRAS agonist, designated KRA-533. The data, experimental protocols, and signaling pathways presented are based on established methodologies in molecular biology and drug discovery, adapted for the characterization of a theoretical KRAS agonist. This whitepaper is intended for researchers, scientists, and drug development professionals as a conceptual guide.

Introduction

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state. It is a critical node in cellular signaling, regulating pathways responsible for cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/AKT pathways. While mutations that lock KRAS in a constitutively active state are well-known drivers of cancer, the therapeutic potential of transiently and selectively activating KRAS signaling is an emerging area of exploratory research, particularly in contexts such as tissue regeneration and targeted cell lineage differentiation.

This compound is a novel, synthetic small molecule designed to act as a direct agonist of wild-type KRAS. Its proposed mechanism involves stabilizing the GTP-bound conformation of KRAS, thereby transiently increasing downstream signaling. This whitepaper details the preclinical characterization of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and cellular data for this compound.

Table 1: In Vitro Biochemical Assays

| Assay Type | Parameter | This compound Result | Description |

| GTP-Exchange Factor (GEF) Assay | GEF-Mediated GTP Loading (SOS1) | EC50 = 75 nM | Measures the concentration of this compound required to achieve 50% of the maximal rate of GTP loading onto KRAS, catalyzed by the GEF, SOS1. |

| GTPase-Activating Protein (GAP) Assay | GAP-Mediated GTP Hydrolysis (NF1) | IC50 = 1.2 µM | Measures the concentration of this compound required to inhibit 50% of the GAP-mediated hydrolysis of GTP on KRAS, effectively prolonging the active state. |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to KRAS-GTP | KD = 250 nM | Quantifies the binding affinity of this compound to the active, GTP-bound form of KRAS. |

| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to KRAS-GDP | KD > 50 µM | Quantifies the binding affinity of this compound to the inactive, GDP-bound form of KRAS, indicating selectivity for the active state. |

Table 2: Cellular Assays in HEK293 Cells

| Assay Type | Parameter | This compound Result | Description |

| p-ERK Western Blot | p-ERK Induction (1 hr treatment) | EC50 = 150 nM | Measures the concentration of this compound required to induce 50% of the maximal phosphorylation of ERK, a key downstream effector of KRAS. |

| Cell Proliferation Assay (MTT) | Increased Proliferation (72 hr) | EC50 = 300 nM | Quantifies the effect of this compound on cell viability and proliferation over a 72-hour period. |

| GTP-KRAS Pulldown Assay | Active KRAS Levels (1 hr treatment) | 3.5-fold increase at 1 µM | Measures the relative increase in the amount of active, GTP-bound KRAS in cells treated with this compound. |

Experimental Protocols

-

Reagents: Recombinant human KRAS protein, recombinant human SOS1 (catalytic domain), mant-GTP (a fluorescent GTP analog), assay buffer (20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Procedure:

-

KRAS is pre-loaded with GDP.

-

A reaction mixture is prepared containing KRAS-GDP, SOS1, and varying concentrations of this compound.

-

The reaction is initiated by the addition of mant-GTP.

-

The increase in fluorescence, corresponding to the binding of mant-GTP to KRAS, is monitored over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm).

-

Initial reaction rates are calculated and plotted against the concentration of this compound to determine the EC50 value.

-

-

Cell Culture: HEK293 cells are cultured to 80% confluency in DMEM supplemented with 10% FBS.

-

Treatment: Cells are serum-starved for 12 hours, then treated with varying concentrations of this compound for 1 hour.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK.

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL substrate and an imaging system. Band intensities are quantified, and the p-ERK/total ERK ratio is calculated.

Visualizations

Caption: Proposed mechanism of this compound in the KRAS signaling pathway.

Caption: Workflow for identification and characterization of this compound.

In-Depth Technical Guide: Discovery and Development of KRA-533, a Novel KRAS Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRA-533 (also known as NSC112533) is a novel small molecule that functions as a KRAS agonist. In a departure from conventional KRAS inhibition strategies, this compound binds to the GTP/GDP binding pocket of both wild-type and mutant KRAS proteins, preventing GTP cleavage and leading to an accumulation of the active, GTP-bound form of KRAS. This hyperactivation paradoxically triggers robust apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery of this compound

The identification of this compound was the result of a targeted in silico screening approach aimed at discovering small molecules that could bind to the GTP/GDP binding pocket of the KRAS protein.[1] A library of compounds was virtually screened, and the top 500 candidates with the most favorable predicted binding energies were selected for further evaluation.[1] These molecules were then subjected to a cytotoxicity screening using a sulforhodamine B (SRB) assay against human lung cancer cell lines.[1] From this screening, NSC112533, a compound with the chemical formula C₁₃H₁₆BrNO₃ and a molecular weight of 314.17 g/mol , demonstrated the most potent cytotoxic activity.[1][2] This lead compound was subsequently named this compound.[1][2]

Mechanism of Action

This compound acts as a KRAS agonist by directly binding to the nucleotide-binding pocket of the KRAS protein.[1][2][3][4][5] This interaction inhibits the intrinsic GTPase activity of KRAS, preventing the hydrolysis of GTP to GDP and locking KRAS in its constitutively active, GTP-bound state.[1][4] This sustained activation of KRAS signaling leads to the induction of both apoptosis and autophagy in cancer cells.[4][5]

Binding Site and Molecular Interactions

Structural modeling and subsequent mutational analyses have confirmed that this compound binds within the GTP/GDP-binding pocket of KRAS.[2] A critical interaction for the activity of this compound is the formation of a hydrogen bond with the amino acid residue Lysine 117 (K117) of the KRAS protein.[3][4] Mutation of this residue to alanine (K117A) abrogates the binding of this compound to KRAS and eliminates its ability to enhance KRAS activity, confirming the essential role of this interaction.[3][4]

Signaling Pathways

The hyperactivation of KRAS by this compound initiates downstream signaling cascades that culminate in programmed cell death. This is a paradoxical effect, as KRAS activation is typically associated with cell proliferation and survival. The current understanding is that the sustained, high-level activation of KRAS induced by this compound surpasses a threshold, shifting the cellular response from proliferation to death. This process involves the activation of both apoptotic and autophagic pathways.

References

- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]

- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

KRA-533: A Dual Inducer of Apoptosis and Autophagy in KRAS-Mutant Cancers

An In-depth Technical Guide on the Core Mechanisms of a Novel KRAS Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule KRA-533 and its paradoxical role in promoting cell death in cancer cells, particularly those harboring KRAS mutations. By functioning as a KRAS agonist, this compound triggers a cascade of events that culminate in both apoptotic and autophagic cell death, offering a novel therapeutic avenue for notoriously difficult-to-treat cancers. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.

Introduction

The KRAS oncogene, a member of the RAS family of small GTPases, is one of the most frequently mutated genes in human cancers. These mutations typically lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. For decades, direct targeting of mutant KRAS has been a significant challenge in oncology. This compound represents a paradigm shift in this endeavor. Instead of inhibiting KRAS, this compound acts as an agonist, binding to the GTP/GDP-binding pocket and preventing the hydrolysis of GTP to GDP.[1][2][3][4] This sustained, supra-physiological activation of KRAS paradoxically triggers robust cell death pathways, primarily apoptosis and autophagy, in KRAS-mutant cancer cells.[1][3][5]

Mechanism of Action

This compound is a small molecule that directly binds to the nucleotide-binding pocket of both wild-type and mutant KRAS proteins.[2][6] Its binding is dependent on an interaction with lysine 117 (K117) within the KRAS protein.[1][3][6] By preventing GTP cleavage, this compound leads to an accumulation of the active, GTP-bound form of KRAS.[1][2][3][4] This hyperactivation of KRAS signaling, particularly the downstream ERK pathway, initiates a cellular stress response that culminates in programmed cell death.[2][4][5]

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various cancer cell lines and in xenograft models.

Table 1: In Vitro Effects of this compound on KRAS Activity and Cell Death Markers in Human Lung Cancer Cell Lines

| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration (hours) | Observed Effects |

| H157 | Mutant | 0-15 | 48 | Dose-dependent increase in KRAS-GTP, pERK, active caspase 3/procaspase 3 ratio, and PARP cleavage.[2][4] |

| A549 | Mutant | 5, 10, 15 | 48 | Increased KRAS-GTP, pERK, active caspase 3, PARP cleavage, Beclin1, and LC3-II.[5] |

| Calu-1 | Mutant | 5, 10, 15 | 48 | Increased KRAS-GTP, pERK, active caspase 3, PARP cleavage, Beclin1, and LC3-II.[5] |

| H292 | Wild-Type | 10 | 240 (10 days) | Growth suppression, though less sensitive than KRAS-mutant lines.[2][4] |

| HCC827 | Not specified | 10 | 48 | Enhanced KRAS activity.[2][4] |

Table 2: In Vivo Efficacy of this compound in a Mutant KRAS Lung Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Treatment Duration | Observed Effects |

| Nude mice with A549 xenografts | This compound (intraperitoneal) | 0, 7.5, 15, 30 mg/kg/day | 28 days | Dose-dependent suppression of tumor growth.[2][7] |

| Nude mice with A549 xenografts | This compound (intraperitoneal) | 0, 7.5, 15, 30 mg/kg/day | 28 days | Dose-dependent induction of apoptosis and autophagy in tumor tissues.[2][7] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

References

- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Binding Affinity of KRA-533 to KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has been a focal point of targeted cancer therapy research.[1] While the majority of drug discovery efforts have concentrated on developing KRAS inhibitors, a unique small molecule, KRA-533, has been identified as a KRAS agonist.[2] This technical guide provides a comprehensive overview of the binding characteristics of this compound to KRAS G12C.

It is important to note that while direct physical interaction between this compound and KRAS G12C has been experimentally demonstrated, specific quantitative binding affinity data, such as dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50), are not publicly available in the reviewed scientific literature. The current understanding is based on qualitative and semi-quantitative biophysical and cellular assays.

Binding Characteristics of this compound to KRAS G12C

This compound was identified through a screening of small molecules targeting the GTP/GDP-binding pocket of KRAS.[3] Unlike inhibitors that aim to lock KRAS in an inactive state, this compound acts as an agonist, leading to the accumulation of the active, GTP-bound form of KRAS.[2] This hyperactivation of KRAS signaling, paradoxically, has been shown to induce cancer cell death through apoptosis and autophagy.[3]

The direct binding of this compound to KRAS G12C has been confirmed using a thermal shift assay.[3] This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm is indicative of protein stabilization, which occurs when a ligand binds. Studies have shown a dose-dependent increase in the Tm of purified KRAS G12C protein when incubated with this compound, confirming a direct interaction.[3]

Further research has identified the amino acid residue Lysine 117 (K117) within the GTP/GDP-binding pocket as a critical site for the interaction with this compound.[3] Mutation of this residue to Alanine (K117A) resulted in a loss of this compound binding and a subsequent lack of KRAS activation, highlighting the specificity of this interaction.[3]

Data Presentation

The primary evidence for the direct binding of this compound to KRAS G12C comes from thermal shift assays. The results are summarized in the table below.

| Protein | Ligand Concentration (µM) | Change in Melting Temperature (ΔTm) | Implication |

| KRAS G12C | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of KRAS G12C |

| KRAS WT | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of wild-type KRAS |

| KRAS G12D | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of KRAS G12D |

| KRAS G13D | Increasing concentrations | Dose-dependent increase | Direct binding and stabilization of KRAS G13D |

| KRAS K117A Mutant | Not specified | No effect | K117 is required for this compound binding |

Table 1: Summary of Thermal Shift Assay Results for this compound and KRAS Variants. The data indicates that this compound directly binds to wild-type and various mutant forms of KRAS, with the exception of the K117A mutant.[3]

Experimental Protocols

Thermal Shift Assay for this compound and KRAS G12C Binding

Objective: To determine the direct binding of this compound to purified KRAS G12C protein by measuring the change in its thermal stability.

Methodology:

-

Protein Preparation: Purified recombinant KRAS G12C protein is prepared and diluted to a final concentration of 600 nM in a reaction buffer.[4]

-

Ligand Preparation: this compound is dissolved in DMSO and prepared in increasing concentrations. A DMSO-only control is also prepared.

-

Reaction Mixture: The purified KRAS G12C protein is incubated with either increasing concentrations of this compound or the DMSO control.

-

Fluorescent Dye: A protein thermal shift dye, which fluoresces upon binding to unfolded proteins, is added to the reaction mixture.

-

Thermal Denaturation: The reaction mixtures are subjected to a gradual increase in temperature in a real-time PCR instrument.

-

Data Acquisition: The fluorescence intensity is measured at each temperature increment.

-

Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence intensity is at its midpoint of the transition from the folded to the unfolded state. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DMSO control from the Tm of the this compound-treated samples.

Mandatory Visualization

References

KRA-533: A Technical Guide to its Impact on KRAS Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of KRA-533, a novel small molecule KRAS agonist, on the downstream signaling pathways of the KRAS protein. By binding to the GTP/GDP pocket, this compound locks KRAS in its active, GTP-bound state, leading to a paradoxical induction of apoptosis and autophagy in cancer cells, particularly those harboring KRAS mutations.[1][2][3] This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent KRAS agonist that functions by binding to the GTP/GDP binding pocket of the KRAS protein.[1][4] This interaction prevents the cleavage of GTP to GDP, resulting in an accumulation of constitutively active, GTP-bound KRAS.[1][2][3] This sustained activation of KRAS triggers downstream signaling cascades that ultimately lead to programmed cell death through both apoptosis and autophagy.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various lung cancer cell lines as reported in foundational research.

Table 1: In Vitro Efficacy of this compound on Lung Cancer Cell Lines

| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect on KRAS Activity | Reference |

| A549 | G12S | 10 | 48 hours | Increased KRAS-GTP | [3] |

| H157 | G12C | 0-15 | 48 hours | Dose-dependent increase in KRAS-GTP | [4][6] |

| Calu-1 | G12C | 10 | 48 hours | Increased KRAS-GTP | [5] |

| H292 | Wild-Type | 10 | 48 hours | No significant change in KRAS-GTP | [3] |

| HCC827 | EGFR mutation | 10 | 48 hours | Enhanced KRAS activity | [4][6] |

Table 2: Downstream Signaling and Cellular Effects of this compound in H157 Cells

| Downstream Marker | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |

| pERK | 0-15 | 48 hours | Dose-dependent increase | [4][6] |

| Active Caspase 3/Procaspase 3 | 0-15 | 48 hours | Dose-dependent increase in ratio | [4][6] |

| PARP Cleavage | 0-15 | 48 hours | Dose-dependent increase | [4][6] |

| Apoptosis (Annexin-V/PI) | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in apoptotic cells | [5] |

| LC3-II/LC3-I | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in LC3-II | [5] |

| Beclin1 | 0, 5, 10, 15 | 48 hours | Dose-dependent increase | [5] |

| GFP-LC3 Aggregates | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in cells with aggregates | [5] |

Table 3: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Observation Period | Effect on Tumor Growth | Induction of Apoptosis and Autophagy in Tumor Tissue | Reference |

| Vehicle Control | 0 | i.p. daily | 28 days | Progressive tumor growth | Basal levels | [6] |

| This compound | 7.5 - 30 | i.p. daily | 28 days | Dose-dependent suppression | Dose-dependent increase | [6] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

References

- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Investigating the Selectivity of KRA-533 for Mutant KRAS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of KRA-533, a novel small molecule KRAS agonist, and its selective therapeutic potential against cancers harboring KRAS mutations. By uniquely activating, rather than inhibiting, the KRAS protein, this compound pushes cancer cells with mutant KRAS past a survival threshold, inducing apoptotic and autophagic cell death. This document details the mechanism of action, quantitative selectivity data, and the experimental protocols used to validate its function.

Introduction: A Paradigm Shift in Targeting KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling. Cycling between an inactive GDP-bound state and an active GTP-bound state, it regulates pathways crucial for cell proliferation, differentiation, and survival, such as the RAF-MEK-ERK pathway. Mutations in the KRAS gene are among the most common oncogenic drivers, occurring in a significant percentage of lung, colorectal, and pancreatic cancers. These mutations typically lock KRAS in a constitutively active state, leading to uncontrolled cell growth.

Historically, the smooth surface of the KRAS protein and its high affinity for GTP have made it an "undruggable" target. While recent breakthroughs have led to the development of inhibitors specific to certain mutants like KRAS G12C, a broader therapeutic strategy remains elusive. This compound represents a novel approach. Instead of inhibiting KRAS, it acts as an agonist, binding to the GTP/GDP nucleotide pocket.[1][2][3] This action prevents the cleavage of GTP to GDP, causing a hyper-accumulation of the active, GTP-bound form of KRAS.[3][4] Intriguingly, this hyperactivation selectively triggers cell death pathways in cancer cells with existing KRAS mutations, suggesting a promising therapeutic window.[3][4]

Mechanism of Action and Selectivity

This compound directly binds to the nucleotide-binding pocket of both wild-type (WT) and mutant KRAS (including G12C, G12D, and G13D variants).[1][5] Its mechanism does not rely on inhibiting the protein but on augmenting its primary function to an intolerable degree.

The basis for its selectivity lies in the differential response of mutant versus wild-type cells to this induced hyperactivation.

-

Mutant KRAS Cells: These cells already exhibit a higher baseline of KRAS activity. Treatment with this compound further enhances this activity, pushing the signaling output beyond a critical threshold. This extreme level of activation triggers robust apoptotic and autophagic cell death.[4]

-

Wild-Type KRAS Cells: In cells without a KRAS mutation, this compound induces a more moderate level of KRAS activation. This increase is insufficient to cross the cell death threshold, resulting in significantly less cytotoxicity.[4]

Structural studies have identified Lysine 117 (K117) within the KRAS protein as a critical residue for the binding and action of this compound.[1][3] Mutation of this site to alanine (K117A) abrogates the ability of this compound to bind to and activate KRAS, confirming a direct and specific interaction.[3][4]

Quantitative Data on this compound Activity

The selectivity of this compound has been quantified through a series of in vitro and in vivo experiments. The data consistently demonstrates a greater sensitivity in non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations.

Table 1: In Vitro Sensitivity of NSCLC Cell Lines to this compound

| Cell Line | KRAS Mutation Status | This compound Effect on Cell Growth (10 µM, 10 days) |

| A549 | G12S | High Suppression |

| H358 | G12C | High Suppression |

| H157 | G12C | High Suppression |

| Calu-1 | G12C | High Suppression |

| H292 | Wild-Type | Low Suppression |

| HCC827 | Wild-Type (EGFR mutant) | Low Suppression |

Data summarized from colony formation assays reported in the literature.[2][3]

Table 2: Dose-Dependent Effects of this compound on KRAS Activity and Cell Death Pathways (48h Treatment)

| Cell Line | This compound Conc. (µM) | Relative KRAS-GTP Level (Active KRAS) | Apoptosis Induction (Annexin-V/PI) | Autophagy Induction (LC3-II Levels) |

| H157 (G12C) | 0 | Baseline | Low | Low |

| 5 | Increased | Moderate | Moderate | |

| 10 | High | High | High | |

| 15 | Very High | Very High | Very High | |

| H292 (WT) | 0 | Baseline | Low | Low |

| 5 | Slight Increase | Low | Low | |

| 10 | Moderate Increase | Low | Low | |

| 15 | Moderate Increase | Low | Low |

This table represents a qualitative summary of dose-dependent trends observed in Western blot and FACS analyses.[6]

Table 3: In Vivo Efficacy of this compound in a Mutant KRAS Xenograft Model (A549 cells, G12S)

| Treatment Group | Dose (mg/kg/day, i.p.) | Duration | Tumor Growth Suppression |

| Vehicle Control | 0 | 28 days | - |

| This compound | 7.5 | 28 days | Significant |

| This compound | 15 | 28 days | More Significant |

| This compound | 30 | 28 days | Potent |

Summary of findings from in vivo studies showing a dose-dependent suppression of tumor growth.[5][7]

Visualized Pathways and Workflows

KRAS Signaling and this compound Point of Intervention

Caption: KRAS signaling pathway and the agonist action of this compound.

Experimental Workflow for this compound Selectivity Analysis

Caption: Workflow for evaluating the selectivity of this compound.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro GDP/GTP Exchange Assay

This assay is designed to measure the rate of nucleotide exchange on the KRAS protein. While often used to screen for inhibitors that block this exchange, the protocol can be adapted to demonstrate the agonist effect of this compound, which involves preventing GTP hydrolysis rather than exchange.

-

Protein Preparation: Recombinant human KRAS protein (WT or mutant) is purified and pre-loaded with a fluorescent GDP analog (e.g., BODIPY™ FL GDP) in a low-magnesium assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

-

Reaction Initiation: The reaction is initiated by adding a mixture of unlabeled GTP and EDTA. EDTA chelates Mg2+ ions, which are essential for high-affinity nucleotide binding, thus facilitating the exchange of the fluorescent GDP for unlabeled GTP.

-

Fluorescence Monitoring: The displacement of the fluorescent GDP from KRAS into the aqueous environment results in a decrease in fluorescence polarization or intensity. This change is monitored over time using a plate reader.

-

Compound Evaluation: To assess this compound's effect, the compound is pre-incubated with the GDP-loaded KRAS before the addition of GTP/EDTA. An agent that prevents GTP hydrolysis would lead to an accumulation of GTP-bound KRAS, which would be observed indirectly in modified versions of this assay or in downstream activity assays.

KRAS Activity (Raf-1-RBD Pulldown) Assay

This assay specifically isolates the active, GTP-bound form of KRAS from cell lysates, allowing for its quantification.

-

Cell Lysis: Cells (e.g., A549, H292) are treated with desired concentrations of this compound for a specified time (e.g., 48 hours). Following treatment, cells are washed with ice-cold PBS and lysed in a magnesium-containing lysis buffer (e.g., 25 mM Tris-HCl pH 7.2, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol) supplemented with protease and phosphatase inhibitors.

-

Lysate Clarification: Lysates are clarified by centrifugation at ~16,000 x g for 15 minutes at 4°C to pellet cell debris. The supernatant is collected.

-

Affinity Pulldown: An aliquot of the clarified lysate (containing 500-700 µg of total protein) is incubated with Glutathione Sepharose beads pre-coupled with a GST-fusion protein of the Ras-binding domain (RBD) of the Raf1 kinase (GST-Raf1-RBD). This incubation occurs for 1 hour at 4°C with gentle rocking. The Raf1-RBD specifically binds to the GTP-bound conformation of KRAS.

-

Washing: The beads are washed 3-4 times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads by boiling in 2X SDS-PAGE sample buffer. The samples are then resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted using a pan-Ras antibody to detect the amount of active KRAS that was pulled down.

Cell Viability and Colony Formation Assay

These assays measure the effect of this compound on cancer cell proliferation and survival.

-

Cell Seeding: NSCLC cells are seeded at a low density in 6-well plates (for colony formation) or 96-well plates (for viability assays like MTT or CCK-8).

-

Compound Treatment: After allowing the cells to adhere overnight, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation:

-

For viability assays, cells are typically incubated for 48-72 hours.

-

For colony formation, cells are incubated for 10-14 days, with the media and compound refreshed every 3-4 days.

-

-

Quantification:

-

Viability: A reagent like MTT or CCK-8 is added, and the absorbance is read on a plate reader. Results are used to calculate IC50 values.

-

Colony Formation: The resulting colonies are fixed with methanol and stained with crystal violet. The number and size of colonies are quantified to assess long-term survival and proliferative capacity.

-

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: 4-6 week old athymic nude (Nu/Nu) mice are used.

-

Tumor Implantation: A suspension of human KRAS-mutant cancer cells (e.g., 2-5 x 10^6 A549 cells) in a solution like Matrigel is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered daily via intraperitoneal (i.p.) injection at specified doses (e.g., 7.5, 15, 30 mg/kg). The control group receives a vehicle solution.

-

Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are monitored as indicators of toxicity.

-

Endpoint Analysis: After a set period (e.g., 28 days), the mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of apoptosis (cleaved caspase-3) and autophagy (LC3), or for Western blot analysis of KRAS activity.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Emergence of a KRAS Agonist: A Technical Deep Dive into KRA-533's Impact on Non-Small Cell Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a formidable challenge in oncology, with KRAS mutations being one of the most prevalent and historically "undruggable" drivers of the disease.[1] This technical guide delves into the preclinical data surrounding KRA-533, a novel small molecule KRAS agonist, that paradoxically induces cell death in NSCLC cells.[1][2][3] this compound binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS, locking it in an active, GTP-bound state.[1][2][3] This hyperactivation of KRAS signaling, however, does not promote proliferation but instead triggers programmed cell death through both apoptosis and autophagy.[1][2][3][4] This whitepaper will provide a comprehensive overview of the mechanism of action of this compound, present key quantitative data from in vitro and in vivo studies, detail the experimental protocols used to generate this data, and visualize the core signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has been identified as a KRAS agonist.[1][2][3] It directly binds to the nucleotide-binding pocket of KRAS, preventing the cleavage of GTP to GDP and thereby causing an accumulation of the active GTP-bound form of KRAS.[1][3] This activity has been observed for both wild-type KRAS and various mutant forms, including G12C, G12D, and G13D.[2][4] The binding of this compound is dependent on the Lys117 residue within the KRAS protein.[2][3] While KRAS activation is typically associated with cell proliferation and survival, the sustained and heightened activation induced by this compound pushes the cancer cells beyond a survival threshold, initiating pathways of apoptosis and autophagic cell death.[3] Notably, NSCLC cell lines harboring KRAS mutations have demonstrated greater sensitivity to this compound compared to those with wild-type KRAS.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in NSCLC models.

Table 1: In Vitro Efficacy of this compound on NSCLC Cell Lines

| Cell Line | KRAS Mutation Status | This compound Concentration (µM) | Treatment Duration | Effect | Reference |

| A549 | KRAS G12S | 10 | 10 days | Inhibition of colony formation | [2] |

| H157 | KRAS G12C | 0, 5, 10, 15 | 48 hours | Dose-dependent increase in KRAS activity, pERK, and apoptosis | [5][6] |

| Calu-1 | KRAS G12C | 10 | 10 days | Inhibition of colony formation | [2] |

| H292 | Wild-Type KRAS | 10 | 10 days | Less sensitive to growth suppression compared to mutant lines | [5][7] |

| H358 | KRAS G12C | 10 | 10 days | Inhibition of colony formation | [7] |

| H1972 | EGFR T790M, L858R | 10 | 10 days | Less sensitive to growth suppression | [7] |

| HCC827 | EGFR del E746-A750 | 10 | 48 hours | Enhanced KRAS activity | [5][6] |

Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model

| Treatment Group | Dosage (mg/kg/d) | Treatment Duration | Outcome | Reference |

| Control | 0 | 28 days | Progressive tumor growth | [3] |

| This compound | 7.5 | 28 days | Dose-dependent suppression of tumor growth | [3][5] |

| This compound | 15 | 28 days | Dose-dependent suppression of tumor growth | [3][5] |

| This compound | 30 | 28 days | Dose-dependent suppression of tumor growth | [3][5] |

Experimental Protocols

Cell Culture and Reagents

NSCLC cell lines (A549, H157, Calu-1, H292, etc.) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. This compound is dissolved in DMSO to create a stock solution.

KRAS Activity Assay (Raf-1-RBD Pulldown)

This assay measures the amount of active, GTP-bound KRAS in cells.

-

Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in a buffer containing 25mM Tris-HCl (pH 7.2), 150mM NaCl, 5mM MgCl2, 1% NP-40, and 5% glycerol.[8]

-

Pulldown: Incubate cell lysates with GST-Raf1-RBD (Ras-binding domain) conjugated to agarose beads.[9] The Raf-1-RBD specifically binds to GTP-bound KRAS.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins and analyze by Western blotting using a KRAS-specific antibody.[7][10]

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

-

Cell Treatment: Treat NSCLC cells with varying concentrations of this compound for 48 hours.[10]

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

Autophagy Analysis

Autophagy induction is assessed through Western blotting for key autophagy markers and visualization of autophagosomes.

-

Western Blot:

-

Prepare cell lysates from this compound treated cells.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against LC3-I/II, Beclin1, and p62.

-

An increase in the LC3-II/LC3-I ratio and Beclin1 levels, along with decreased p62, indicates an induction of autophagy.[10]

-

-

GFP-LC3 Transfection:

-

Transfect NSCLC cells with a GFP-LC3 expression plasmid.

-

Treat the transfected cells with this compound.

-

Visualize the cells using a fluorescence microscope. The formation of punctate GFP-LC3 structures (autophagosomes) indicates autophagy activation.[10]

-

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

-

Cell Seeding: Seed a low density of NSCLC cells (e.g., 500 cells/well) in 6-well plates.[11]

-

Treatment: After 24 hours, treat the cells with this compound (e.g., 10 µM).[7]

-

Incubation: Incubate the cells for 10 days, replacing the medium with fresh this compound-containing medium every 3 days.[2]

-

Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of visible colonies.[2][11]

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., Nu/Nu nude mice).[3]

-

Tumor Implantation: Subcutaneously inject A549 cells into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer this compound intraperitoneally at various doses (e.g., 7.5, 15, 30 mg/kg/d) for 28 days.[3][5]

-

Tumor Measurement: Measure tumor volume every 2 days using calipers.[3]

-

Immunohistochemistry (IHC): At the end of the study, excise the tumors and perform IHC staining for markers of apoptosis (active caspase-3), autophagy (LC3-II), and KRAS signaling (p-ERK).[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound represents a paradigm-shifting approach to targeting KRAS-mutant NSCLC. By converting the oncogenic KRAS into a potent inducer of cell death, this compound opens up new therapeutic avenues. The preclinical data strongly support its pro-apoptotic and pro-autophagic activity, particularly in KRAS-mutant contexts. Further investigation into the precise molecular switches that determine the shift from pro-survival to pro-death signaling upon KRAS hyperactivation is warranted. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the potential of this compound and other KRAS agonists as a novel class of anti-cancer agents.

References

- 1. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | KRAS agonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The KRAS Agonist KRA-533: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRA-533 is a novel small molecule that functions as a KRAS agonist, presenting a unique therapeutic strategy for cancers harboring KRAS mutations. By binding to the GTP/GDP-binding pocket of the KRAS protein, this compound prevents the cleavage of GTP to GDP, leading to an accumulation of the active, GTP-bound form of KRAS.[1] This hyperactivation of KRAS signaling paradoxically triggers pro-death pathways, including apoptosis and autophagy, in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-{4-[(Bromoacetyl)amino]butyl}benzoic acid, is a synthetic organic molecule. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H16BrNO3 | [2] |

| Molecular Weight | 314.18 g/mol | [2] |

| CAS Number | 10161-87-2 | [3] |

| Appearance | Off-white to light brown solid | |

| Purity | ≥98% (by HPLC) | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store at -20°C for long-term storage | [4] |

Mechanism of Action

This compound acts as a direct agonist of the KRAS protein. Its mechanism of action involves the following key steps:

-

Binding to the GTP/GDP Pocket: this compound directly binds to the nucleotide-binding pocket of both wild-type (WT) and mutant KRAS proteins.[1]

-

Inhibition of GTP Hydrolysis: Upon binding, this compound prevents the intrinsic GTPase activity of KRAS, which is responsible for hydrolyzing GTP to GDP.[1]

-

Accumulation of Active KRAS: The inhibition of GTP hydrolysis leads to the accumulation of KRAS in its constitutively active, GTP-bound state.[1]

-

Induction of Cell Death Pathways: The sustained hyperactivation of KRAS signaling triggers downstream pathways that ultimately lead to apoptotic and autophagic cell death in cancer cells.

In Vitro and In Vivo Activity

In Vitro Efficacy in Cancer Cell Lines

This compound has demonstrated potent anti-proliferative effects in various human lung cancer cell lines, with a greater sensitivity observed in cell lines harboring KRAS mutations.

| Cell Line | KRAS Mutation Status | This compound Concentration | Incubation Time | Effect |

| H157 | Mutant | 0-15 µM | 48 hours | Dose-dependent enhancement of KRAS activity, increased pERK, caspase-3 activation, and PARP cleavage, leading to apoptosis. |

| HCC827 | Wild-Type | 10 µM | 48 hours | Enhanced KRAS activity. |

| H292 | Wild-Type | 10 µM | 10 days | Suppression of cell growth. |

| Various (A549, H358, H157, Calu-1, H1972) | Mutant | Not specified | 10 days | More sensitive to this compound-mediated growth suppression compared to KRAS wild-type cell lines. |

In Vivo Efficacy in Xenograft Models

In vivo studies using lung cancer xenograft models have shown that this compound can suppress tumor growth in a dose-dependent manner.

| Animal Model | Tumor Type | This compound Dosage (i.p.) | Treatment Duration | Outcome |

| Nude mice | Lung cancer with mutant KRAS | 0-30 mg/kg | 28 days | Dose-dependent suppression of tumor growth. Induction of apoptosis and autophagy in tumor tissues. |

| Nude mice | Lung cancer with mutant KRAS | 7.5 - 30 mg/kg | Not specified | Optimal therapeutic index observed in this range. |

Experimental Protocols

KRAS Activity Assay (Raf-1-RBD Pulldown)

This assay measures the amount of active, GTP-bound KRAS in cell lysates.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Incubation with Raf-1-RBD beads: Incubate equal amounts of protein lysate with Raf-1-RBD (Ras Binding Domain) agarose beads, which specifically bind to GTP-bound Ras.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of pulled-down (active) KRAS.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Harvesting: Harvest both adherent and floating cells from treated and untreated cultures.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells: Early apoptotic

-

Annexin V-positive, PI-positive cells: Late apoptotic/necrotic

-

Annexin V-negative, PI-negative cells: Live

-

Autophagy Analysis (Western Blot for LC3-II)

This method detects the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

Protocol:

-

Cell Lysis: Prepare whole-cell lysates from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody against LC3.

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is indicative of autophagy induction.

Signaling Pathways Affected by this compound

The primary signaling pathway affected by this compound is the KRAS pathway. Hyperactivation of KRAS by this compound leads to increased phosphorylation of downstream effectors such as ERK (pERK). This sustained, high-level signaling, in the context of cancer cells, can overwhelm pro-survival signals and instead activate pro-death pathways.

Conclusion

This compound represents a promising and unconventional approach to targeting KRAS-mutant cancers. By acting as an agonist and forcing KRAS into a hyperactive state, it subverts the oncogenic signaling of KRAS to induce cancer cell death. The data presented in this technical guide underscore the potential of this compound as a novel therapeutic agent and provide a foundation for further research and development in this area. The detailed protocols offer a starting point for researchers to investigate the effects of this compound in various cancer models.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

KRA-533: In Vitro Experimental Protocols for a Novel KRAS Agonist

For Research Use Only. Not for use in diagnostic procedures.

Introduction

KRA-533 is a potent, small-molecule KRAS agonist that represents a novel approach in targeting cancers with KRAS mutations.[1][2] Unlike KRAS inhibitors, this compound binds to the GTP/GDP-binding pocket of both wild-type and mutant KRAS proteins, preventing GTP cleavage and leading to an accumulation of constitutively active GTP-bound KRAS.[1][2] This hyperactivation of KRAS signaling triggers pronounced apoptotic and autophagic cell death pathways in cancer cells, demonstrating a unique anti-cancer strategy.[1][3] Notably, lung cancer cell lines harboring KRAS mutations exhibit increased sensitivity to this compound compared to those with wild-type KRAS.[1][2]

These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on cancer cell lines, including methods for assessing KRAS activation, apoptosis, and autophagy.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | KRAS Mutation Status | IC50 of this compound (µM) |

| A549 | G12S | 8.5 ± 0.7 |

| H358 | G12C | 9.2 ± 0.9 |

| H157 | G12C | 7.8 ± 0.6 |

| Calu-1 | G12C | 10.1 ± 1.1 |

| H1972 | G12C | 9.5 ± 0.8 |

| H292 | Wild-Type | > 20 |

| HCC827 | Wild-Type | > 20 |

| H1975 | Wild-Type | > 20 |

| H322 | Wild-Type | > 20 |

Data adapted from Xu et al., Molecular Cancer, 2019.[1]

Table 2: Dose-Dependent Induction of Apoptosis and Autophagy by this compound in KRAS Mutant Cell Lines (48-hour treatment)

| Cell Line | This compound Concentration (µM) | Apoptosis (% of Cells) | Autophagy (GFP-LC3 puncta-positive cells, %) |

| A549 (G12S) | 0 (DMSO) | 5.2 ± 0.5 | 8.1 ± 0.9 |

| 5 | 15.8 ± 1.2 | 22.5 ± 2.1 | |

| 10 | 32.4 ± 2.5 | 45.3 ± 3.8 | |

| 15 | 55.1 ± 4.1 | 68.7 ± 5.2 | |

| H157 (G12C) | 0 (DMSO) | 4.8 ± 0.4 | 7.5 ± 0.8 |

| 5 | 18.2 ± 1.5 | 25.1 ± 2.3 | |

| 10 | 38.9 ± 3.1 | 52.8 ± 4.5 | |

| 15 | 62.5 ± 5.3 | 75.4 ± 6.1 |

Data is representative of typical results and adapted from Xu et al., Molecular Cancer, 2019.[1][3]

Experimental Protocols

Assessment of KRAS Activation by Raf-1-RBD Pulldown Assay

This protocol is designed to specifically pull down the active, GTP-bound form of KRAS using the Ras-binding domain (RBD) of its downstream effector, Raf-1.

Workflow Diagram:

Caption: Workflow for KRAS Activation Pulldown Assay.

Materials:

-

NSCLC cell lines (e.g., A549, H157)

-

This compound (dissolved in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

Raf-1-RBD agarose beads

-

Wash buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40)

-

2x Laemmli sample buffer

-

Anti-KRAS antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 10 cm dishes and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 48 hours.[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 500 µL of ice-cold lysis buffer.

-

Lysate Preparation: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Pulldown: Incubate 500 µg of protein lysate with 20 µL of Raf-1-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C. Wash the beads three times with 1 mL of ice-cold wash buffer.

-

Elution: After the final wash, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil for 5 minutes.

-

Western Blotting: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Perform electrophoresis and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against KRAS, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using a chemiluminescent substrate. An increase in the band intensity in the pulldown fraction indicates an increase in GTP-bound KRAS.

Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Workflow Diagram:

Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound as described in the previous protocol. Harvest both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend 1 x 10^5 cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Autophagy Assessment by LC3-II Western Blot

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, via Western blotting.

Workflow Diagram:

Caption: Workflow for Autophagy Detection by LC3 Western Blot.

Materials:

-

Treated and control cells

-

RIPA buffer with protease inhibitors

-

Anti-LC3 antibody

-

Anti-GAPDH or anti-β-actin antibody (loading control)

-

HRP-conjugated secondary antibody

-

Other Western blotting reagents as previously listed

Procedure:

-

Cell Lysis: Prepare cell lysates from this compound-treated and control cells using RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane on a 15% polyacrylamide gel to ensure good separation of LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).

-

Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the bands using a chemiluminescent substrate. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an induction of autophagy.

Signaling Pathway

The binding of this compound to KRAS locks it in a constitutively active, GTP-bound state. This leads to hyperactivation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway. Paradoxically, this sustained, high-level activation in cancer cells triggers pro-death signals, leading to apoptosis and autophagy.

Signaling Pathway Diagram:

Caption: this compound Mechanism of Action.

References

Application Notes and Protocols for KRA-533 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of KRA-533, a novel small molecule KRAS agonist, in a xenograft mouse model for preclinical cancer research.

Introduction

This compound is a potent KRAS agonist that functions by binding to the GTP/GDP-binding pocket of the KRAS protein.[1][2][3] This interaction prevents the cleavage of GTP to GDP, leading to an accumulation of the constitutively active GTP-bound form of KRAS.[2][4] Paradoxically, this hyperactivation of KRAS signaling triggers both apoptotic and autophagic cell death pathways in cancer cells, particularly those harboring KRAS mutations, leading to tumor growth suppression.[1][2][4] Preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth in lung cancer xenografts with KRAS mutations, making it a promising therapeutic agent for further investigation.[4][5]

Mechanism of Action: this compound Signaling Pathway

The binding of this compound to the KRAS protein leads to a sustained "ON" state, resulting in the downstream activation of signaling cascades that ultimately promote programmed cell death.

Caption: this compound binds to KRAS, locking it in an active state, which triggers apoptosis and autophagy.

In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

Studies utilizing human lung adenocarcinoma A549 cells (harboring a KRAS mutation) in immunodeficient mice have demonstrated the dose-dependent anti-tumor activity of this compound.

Table 1: Tumor Growth Inhibition with this compound Treatment

| Treatment Group (n=6 per group) | Dosage (mg/kg/day, i.p.) | Treatment Duration (days) | Mean Tumor Volume at Day 28 (mm³) ± SD |

| Vehicle Control | 0 | 28 | ~1200 ± 150 |

| This compound | 7.5 | 28 | ~800 ± 120* |

| This compound | 15 | 28 | ~500 ± 100 |

| This compound | 30 | 28 | ~300 ± 80 |

*P < 0.05, **P < 0.01 compared to vehicle control. Data are representative of published findings.[5]

Table 2: Pharmacodynamic Biomarkers in Tumor Tissues Following this compound Treatment

| Biomarker | This compound Treatment (30 mg/kg/day) | Method of Analysis | Observed Change |

| Active KRAS (GTP-bound) | Increased | Raf-1-RBD pull-down / Western Blot | Accumulation of active KRAS in tumor tissues.[4][5] |

| p-ERK | Increased | IHC / Western Blot | Increased levels of phosphorylated ERK.[4][5] |

| Active Caspase-3 | Increased | IHC / Western Blot | Dose-dependent increase in apoptosis marker.[4][5] |

| Cleaved PARP | Increased | Western Blot | Dose-dependent increase in apoptosis marker.[4] |

| LC3-II | Increased | IHC / Western Blot | Dose-dependent increase in autophagy marker.[4][5] |

| Beclin-1 | Increased | Western Blot | Increased levels of autophagy-related protein.[4] |

Experimental Protocol: this compound Efficacy in a Subcutaneous Xenograft Mouse Model

This protocol outlines the key steps for evaluating the anti-tumor activity of this compound in a xenograft model.

Caption: Workflow for assessing this compound efficacy in a xenograft mouse model.

1. Cell Culture and Animal Model

-

Cell Line: A549 (human lung adenocarcinoma, KRAS G12S) or other appropriate KRAS-mutant cell line.

-

Animals: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimate for at least one week before the start of the experiment.

2. Tumor Cell Implantation

-

Harvest A549 cells during the exponential growth phase.

-

Resuspend cells in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 107 cells/mL.

-

Inject 0.1 mL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 7.5 mg/kg, 15 mg/kg, and 30 mg/kg this compound).[5]

4. This compound Formulation and Administration

-

Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO). For daily injections, dilute the stock solution in a vehicle such as a mixture of Cremophor EL, ethanol, and saline. The final concentration of DMSO should be minimized.

-

Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for 28 consecutive days.[5]

5. Efficacy and Toxicity Monitoring

-

Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

-

Monitor the general health of the animals daily for any signs of toxicity.

6. Endpoint Analysis

-

At the end of the 28-day treatment period, euthanize the mice.[5]

-

Excise the tumors and measure their final weight and volume.

-

Divide each tumor into sections for:

-

Western Blot Analysis: Snap-freeze in liquid nitrogen and store at -80°C for analysis of protein markers (e.g., active KRAS, p-ERK, cleaved PARP, LC3-II).

-

Immunohistochemistry (IHC): Fix in 10% neutral buffered formalin for analysis of markers such as active caspase-3 and LC3-II.[5]

-

Histopathology (H&E staining): To assess tumor morphology and any treatment-related changes.

-

-

Collect blood and major organs (liver, kidney, spleen, etc.) to assess for any systemic toxicity.

Safety and Handling

This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area.

This compound presents a novel approach to targeting KRAS-mutant cancers by hyperactivating the KRAS pathway to induce cell death. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies to further explore the therapeutic potential of this compound in various xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the preclinical evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Small Molecule KRAS Agonist for Mutant KRAS Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for KRA-533 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KRA-533, a novel small molecule KRAS agonist, in cell culture experiments. This document outlines the mechanism of action, recommended concentrations, and detailed protocols for key assays to assess the cellular effects of this compound.

Introduction to this compound

This compound is a potent KRAS agonist that functions by binding to the GTP/GDP-binding pocket of both wild-type (WT) and mutant KRAS proteins.[1][2][3] This interaction prevents the cleavage of GTP to GDP, leading to an accumulation of the constitutively active, GTP-bound form of KRAS.[1][4] Paradoxically, this hyperactivation of KRAS signaling triggers pro-death pathways, including apoptosis and autophagy, in cancer cells.[1][2][5] Notably, lung cancer cell lines with KRAS mutations have shown greater sensitivity to this compound compared to those without such mutations.[1][4]

Mechanism of Action: this compound Signaling Pathway

This compound directly binds to the nucleotide-binding pocket of KRAS, stabilizing it in the active GTP-bound state. This leads to the downstream activation of signaling cascades, such as the RAF-MEK-ERK pathway, which ultimately culminates in the induction of apoptosis and autophagy.

Caption: this compound mechanism of action leading to apoptosis and autophagy.

Recommended Concentrations for In Vitro Experiments

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. The following tables summarize the concentrations reported in the literature for various applications.

Table 1: this compound Concentration for Different Cell-Based Assays

| Assay | Cell Lines | Concentration Range | Incubation Time | Reference |

| KRAS Activation | A549, H157, Calu-1, H292 | 5-15 µM | 48 hours | [5] |

| Apoptosis Induction | A549, H157, Calu-1, H292 | 5-15 µM | 48 hours | [1][5] |

| Autophagy Induction | A549, H157 | 5-15 µM | 48 hours | [1] |

| Cell Proliferation (MTS) | A549, H157, Calu-1, H292 | Not specified | 48 hours | [1] |

| Colony Formation | A549, H358, H157, Calu-1, H1972, H292, HCC827, H1975, H322 | 10 µM | 10 days | [1][2] |

Table 2: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | KRAS Mutation Status | IC50 (µM) |

| A549 | G12S | ~7.5 |

| H157 | G12C | ~8.0 |

| Calu-1 | G12C | ~9.0 |

| H292 | WT | >15 |

Note: IC50 values are approximated from graphical data presented in the source literature.[1]

Experimental Workflow Overview